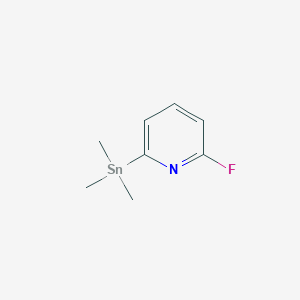

2-Fluoro-6-(trimethylstannyl)pyridine

説明

2-Fluoro-6-(trimethylstannyl)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a trimethylstannyl (Sn(CH₃)₃) group at the 6-position of the aromatic ring. This organometallic compound is structurally significant due to the electron-withdrawing fluorine atom and the trimethylstannyl moiety, which is widely utilized in cross-coupling reactions such as the Stille reaction . The trimethylstannyl group facilitates carbon-carbon bond formation, making the compound valuable in synthesizing complex organic molecules, pharmaceuticals, and materials science applications .

特性

分子式 |

C8H12FNSn |

|---|---|

分子量 |

259.90 g/mol |

IUPAC名 |

(6-fluoropyridin-2-yl)-trimethylstannane |

InChI |

InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3; |

InChIキー |

GKEDHNXWUVPFBV-UHFFFAOYSA-N |

正規SMILES |

C[Sn](C)(C)C1=CC=CC(=N1)F |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves:

- Introduction of the fluorine atom at the 2-position of the pyridine ring.

- Subsequent or simultaneous installation of the trimethylstannyl group at the 6-position.

- Use of organometallic reagents and transition metal-catalyzed stannylation reactions.

The synthetic route often starts from a suitably substituted pyridine precursor, such as 2-fluoropyridine or a halogenated pyridine derivative, followed by lithiation and stannylation.

Lithiation and Stannylation Method

One of the most reliable and documented approaches to prepare 2-Fluoro-6-(trimethylstannyl)pyridine involves directed lithiation followed by quenching with a trialkylstannyl chloride reagent.

Step 1: Directed ortho-lithiation

The starting material, 2-fluoropyridine, is treated with a strong base such as lithium diisopropylamide or lithium tetramethylpiperidide at low temperature (e.g., -78 °C) to lithiate the 6-position selectively, guided by the directing effect of the fluorine substituent at the 2-position.Step 2: Stannylation

The resulting 6-lithiated intermediate is then reacted with trimethyltin chloride to introduce the trimethylstannyl group, yielding 2-fluoro-6-(trimethylstannyl)pyridine.Step 3: Workup and purification

After quenching and standard aqueous workup, the product is purified by chromatography or distillation under reduced pressure.

This method is supported by analogous procedures reported for related compounds such as tert-butyl 6-fluoro-2-(trimethylstannyl)-1H-indole-1-carboxylate, where lithiation followed by stannylation with trimethyltin chloride was successfully applied with good yields and purity.

Palladium-Catalyzed Stannylation

An alternative approach involves transition-metal-catalyzed stannylation of halogenated pyridines:

- Starting from 2-fluoro-6-halopyridine (e.g., 2-fluoro-6-bromopyridine), a palladium(0)-catalyzed cross-coupling reaction with hexamethylditin (bis(trimethylstannyl)) is performed.

- The reaction typically uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under inert atmosphere and mild heating.

- This method allows direct substitution of the halogen with the trimethylstannyl group, yielding 2-fluoro-6-(trimethylstannyl)pyridine.

This procedure is analogous to the synthesis of tributylstannyl precursors described in related heterocyclic systems, where palladium-catalyzed stannylation is a key step.

Summary Table of Preparation Methods

Additional Notes

- The lithiation-stannylation sequence requires careful temperature control to avoid side reactions and ensure regioselectivity.

- Palladium-catalyzed stannylation is favored for halogenated pyridines due to milder conditions and scalability.

- Purification typically involves chromatographic techniques or distillation under reduced pressure to separate the sensitive organostannane.

- Safety precautions are critical when handling organotin reagents and fluorinating agents due to toxicity and reactivity.

化学反応の分析

Types of Reactions

2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Stille Coupling: This reaction involves the use of a palladium catalyst and an organohalide to replace the trimethylstannyl group with another functional group.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

Substitution Products: Depending on the reagents used, various substituted pyridines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

科学的研究の応用

2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.

Industry: The compound can be used in the development of new materials with unique properties.

作用機序

The mechanism of action of 2-Fluoro-6-(trimethylstannyl)pyridine depends on the specific reactions it undergoesThe fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

類似化合物との比較

Key Observations :

Substituent Effects: The trimethylstannyl group (SnMe₃) in 2-Fluoro-6-(trimethylstannyl)pyridine enhances reactivity in metal-catalyzed cross-couplings compared to non-metallated analogs like 2-Fluoro-6-(trifluoromethyl)pyridine . The trifluoromethyl (CF₃) group in 2-Fluoro-6-(trifluoromethyl)pyridine is electron-withdrawing, improving stability and resistance to oxidation but limiting utility in coupling reactions .

Reactivity in Cross-Coupling :

- The bromo-stannyl derivative (2-Bromo-6-(trimethylstannyl)pyridine) serves dual roles: the bromine atom enables Suzuki coupling, while the stannyl group facilitates Stille coupling .

- Tributylstannyl analogs (e.g., 2-Methoxy-6-(tributylstannyl)pyridine) exhibit lower reactivity in Stille couplings compared to trimethylstannyl derivatives due to steric hindrance from longer alkyl chains .

Key Findings :

- Pharmaceutical Relevance: 2-Fluoro-6-(trifluoromethyl)pyridine derivatives have been used to synthesize inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases . In contrast, stannylated pyridines are pivotal in creating antimicrobial agents, such as NorA efflux pump inhibitors in Staphylococcus aureus .

- Material Science : Tributylstannyl pyridines (e.g., 2-Methoxy-6-(tributylstannyl)pyridine) are employed in polymer synthesis for optoelectronic devices, leveraging their stability and tunable electronic properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluoro-6-(trimethylstannyl)pyridine in a laboratory setting?

- Methodological Answer : The synthesis typically involves introducing the trimethylstannyl group to a fluoropyridine precursor. A common approach includes halogen-metal exchange or direct stannylation using trimethyltin chloride under inert conditions. For fluorinated pyridine derivatives, fluorination agents like KF in polar aprotic solvents (e.g., DMSO) are employed to retain fluorine substitution . Reaction parameters (temperature: 60–80°C, time: 12–24 hours) must be optimized to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of 2-Fluoro-6-(trimethylstannyl)pyridine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm fluorine and tin environments, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereoelectronic effects. Quantitative purity analysis via HPLC with UV detection (λ = 254 nm) is recommended, as organotin compounds often exhibit strong absorbance .

Q. What safety precautions are critical when handling 2-Fluoro-6-(trimethylstannyl)pyridine?

- Methodological Answer : This compound is flammable and toxic (H315/H319/H335 hazards). Use gloveboxes or fume hoods to prevent inhalation/contact. Store under inert gas (Ar/N₂) at room temperature. Emergency protocols include immediate ethanol rinsing for skin exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does the presence of the trimethylstannyl group influence the reactivity of 2-Fluoro-6-(trimethylstannyl)pyridine in cross-coupling reactions compared to other organometallic reagents?

- Methodological Answer : The trimethylstannyl group enables Stille coupling with aryl/vinyl halides, offering advantages over Pd-catalyzed Suzuki reactions (e.g., tolerance to aqueous conditions). However, steric hindrance from the Sn(CH₃)₃ group may reduce coupling efficiency. Comparative kinetic studies using GC-MS or NMR reaction monitoring can quantify reactivity differences versus trialkylstannanes with bulkier substituents .

Q. What strategies can resolve contradictory data regarding the stability of 2-Fluoro-6-(trimethylstannyl)pyridine under different storage conditions?

- Methodological Answer : Stability discrepancies often arise from trace moisture or oxygen. Perform accelerated stability testing :

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- Karl Fischer titration to measure moisture content in stored samples.

- Compare degradation products via LC-MS under inert vs. ambient storage. Adjust protocols to include molecular sieves or antioxidant additives .

Q. In comparative studies, how does the fluorine substituent affect the biological activity of 2-Fluoro-6-(trimethylstannyl)pyridine versus non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability . Conduct in vitro assays (e.g., MIC tests for antimicrobial activity) comparing fluorinated and non-fluorinated derivatives. Use docking simulations to analyze interactions with target enzymes (e.g., cytochrome P450), highlighting fluorine’s role in binding affinity .

Q. What experimental parameters are crucial for optimizing the yield of 2-Fluoro-6-(trimethylstannyl)pyridine in multi-step syntheses?

- Methodological Answer : Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。